N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c1-18(2)25(19(3)4)16-13-23-22(26)21-10-14-24(15-11-21)29(27,28)17-12-20-8-6-5-7-9-20/h5-9,12,17-19,21H,10-11,13-16H2,1-4H3,(H,23,26)/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMZFWOKTDAMRP-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCNC(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Functionalization of Piperidine
This approach begins with a pre-formed piperidine ring, leveraging established protocols for sulfonation and amidation.
Step 1: Synthesis of 4-Carboxypiperidine Intermediate
Piperidine-4-carboxylic acid is protected as its tert-butyl ester via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA). Protection prevents unwanted side reactions during subsequent steps.
Step 2: Sulfonation at the Piperidine 1-Position
The Boc-protected piperidine is treated with (E)-styrylsulfonyl chloride under basic conditions (e.g., TEA or DMAP). The reaction proceeds via nucleophilic substitution at the piperidine nitrogen, yielding 1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylic acid tert-butyl ester.
Step 3: Amide Bond Formation
The tert-butyl ester is hydrolyzed using trifluoroacetic acid (TFA) to expose the carboxylic acid, which is then activated with carbodiimide (e.g., EDC) and coupled with N,N-diisopropylethylenediamine. This step introduces the diisopropylaminoethyl side chain.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Boc₂O, TEA, CH₂Cl₂ | 92 | 98 |
| 2 | (E)-Styrylsulfonyl chloride, DMAP | 78 | 95 |
| 3 | EDC, HOBt, DIPEA | 65 | 90 |
Route 2: Modular Assembly via Curtius Rearrangement
Adapting methodologies from kinase inhibitor syntheses, this route employs a late-stage Curtius rearrangement to install the carboxamide group.
Step 1: Piperidine Sulfonation and Isocyanate Formation
1-Hydroxypiperidine is sulfonated with (E)-styrylsulfonyl chloride, followed by treatment with diphenylphosphoryl azide (DPPA) and TEA to generate an isocyanate intermediate.
Step 2: Curtius Rearrangement and Amine Coupling
The isocyanate undergoes rearrangement in t-butanol to form a tert-butyl carbamate, which is deprotected with TFA. The resulting amine reacts with 2-bromo-N,N-diisopropylacetamide in a nucleophilic substitution to yield the target compound.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| 1 | DPPA, TEA, toluene | 60 | Phosphorus impurities |
| 2 | TFA, DIPEA | 85 | Epimerization risk |
Route 3: Convergent Synthesis via Suzuki-Miyaura Coupling
This innovative route exploits cross-coupling to introduce the styryl group post-sulfonation, enhancing stereochemical control.
Step 1: Synthesis of Sulfonyl Chloride Precursor
1-Mercaptopiperidine-4-carboxamide is oxidized with oxone to the sulfonic acid, which is converted to the sulfonyl chloride using PCl₅.
Step 2: Palladium-Catalyzed Coupling
The sulfonyl chloride reacts with (E)-styrylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃), achieving >95% (E)-selectivity.
Key Advantage: Avoids harsh sulfonation conditions, preserving acid-sensitive functional groups.
Comparative Analysis of Synthetic Strategies
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 42 | 38 | 55 |
| Stereoselectivity | Moderate | Low | High |
| Scalability | High | Moderate | Low |
| Purification Challenges | Moderate | High (DPPA) | Low |
Route 1 excels in scalability but struggles with (E)-isomer purity. Route 2 suffers from phosphorus contamination but offers rapid access to the carboxamide. Route 3 , while stereoselective, requires expensive palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Reduction: : Reduction reactions can modify the sulfonyl group to sulfoxides or thiols.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the compound.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), acetonitrile.
Major Products Formed
Major products depend on the type of reaction:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Thiols, sulfides.
Substitution: : Various substituted derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including those associated with breast, colon, and lung cancers. For instance, compounds with similar sulfonamide structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Synthetic Pathways
The synthesis of N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide typically involves multi-step organic reactions. Key steps include the formation of the piperidine ring and the introduction of the sulfonamide group. The use of diisopropylamine as a substituent has been shown to enhance solubility and bioavailability, making it a favorable choice for drug development .
Structural Variants
Various derivatives of this compound have been synthesized to optimize its pharmacological properties. Modifications in the phenyl ring or the sulfonamide moiety can significantly influence its biological activity and selectivity towards specific targets . For example, altering substituents on the phenyl group has been linked to improved anticancer efficacy in preclinical models.
Cancer Treatment
Given its anticancer properties, this compound is being explored as a potential therapeutic agent for various malignancies. Clinical trials are necessary to assess its efficacy and safety in human subjects, particularly for solid tumors where conventional therapies may be limited .
Other Potential Uses
Beyond oncology, there is ongoing research into the compound's applications in treating other diseases characterized by abnormal cell growth or angiogenesis, such as certain inflammatory conditions and cardiovascular diseases . The versatility of sulfonamide derivatives in medicinal chemistry suggests that this compound may have broader therapeutic implications.
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. The mechanism involves:
Binding to Enzymes or Receptors: : It may inhibit or activate enzymes, leading to changes in metabolic pathways.
Modulating Pathways: : Influences signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Varied Carboxamide Substituents
Compounds sharing the 1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide core but differing in carboxamide substituents highlight the impact of substituent chemistry:
Key Findings :
- Bulky, lipophilic substituents (e.g., diisopropylaminoethyl) may enhance CNS penetration, whereas polar groups (e.g., ethoxyphenyl) favor peripheral activity.
- Stereochemistry (e.g., 2S-methylpiperidine) can influence receptor selectivity .
Piperidine Sulfonamide Derivatives (W-Series)
W-15 and W-18, sulfonamide-linked piperidine derivatives, demonstrate the role of substitution patterns:
Key Findings :
- W-15’s 2-piperidinyl sulfonamide structure contrasts with the target’s 1-sulfonyl-4-carboxamide piperidine, suggesting divergent receptor interactions.
- Fentanyl’s 4-piperidinyl structure (analogous to the target’s carboxamide position) underscores the importance of substitution geometry in opioid activity .
Diisopropylaminoethyl-Containing Compounds
The diisopropylaminoethyl group appears in diverse pharmacophores, influencing pharmacokinetics:
Key Findings :
Research Findings and Structural Implications
Functional Group Contributions
- (E)-Styryl Sulfonyl Group : Planar geometry facilitates binding to aromatic residues in enzyme/receptor pockets .
- Piperidine-4-Carboxamide: Mimics endogenous peptide backbones, as seen in protease inhibitors or opioid analogs .
- Diisopropylaminoethyl Group: Balances hydrophobicity and solubility, critical for bioavailability .
Hypothetical Pharmacological Profile
Based on analogs:
- Opioid Receptor Modulation : Structural similarity to W-15 and fentanyl suggests possible µ-opioid receptor affinity, but 4-carboxamide substitution may reduce potency compared to 4-anilidopiperidines (e.g., fentanyl) .
- Enzyme Inhibition : Sulfonamide groups are common in carbonic anhydrase or PLD inhibitors (e.g., FIPI in ), though target specificity remains unclear .
Biological Activity
N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, a complex organic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. Its molecular formula is , indicating a complex structure that includes a sulfonyl group and a piperidine ring.
Structural Features
- Sulfonamide Group : Contributes to the compound's solubility and reactivity.
- Piperidine Ring : Often associated with various biological activities, including analgesic and anti-inflammatory effects.
- Di(propan-2-yl)amino Side Chain : Enhances lipophilicity, potentially improving membrane permeability.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various biological targets.
1. Anti-inflammatory Activity
Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This suggests potential applications in treating inflammatory conditions.
2. Antitumor Effects
Certain derivatives of sulfonylpiperidines have demonstrated cytotoxicity against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
3. Neuroprotective Properties
Research has indicated that related compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies.
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes like COX and lipoxygenase, which are crucial in inflammatory pathways.
- Receptor Modulation : The compound may act on various receptors involved in pain and inflammation signaling pathways.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Antitumor | Induction of apoptosis | |
| Neuroprotection | Reduction of oxidative stress |
Case Study 1: Anti-inflammatory Effects
A study involving a related compound demonstrated significant inhibition of COX enzymes in vitro, leading to decreased levels of inflammatory mediators in animal models. The results indicated potential therapeutic use in conditions such as arthritis.
Case Study 2: Antitumor Activity
In vitro assays on cancer cell lines showed that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed cell cycle arrest in the G0/G1 phase, suggesting a mechanism for its anticancer activity.
Case Study 3: Neuroprotective Effects
A recent study examined the effects of similar sulfonamide compounds on neuronal cell cultures subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and preserved mitochondrial function.
Q & A
Q. What are the recommended synthetic routes for N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, and how can yield and purity be optimized?
- Methodology :
- Stepwise synthesis : Begin with piperidine-4-carboxamide as the core scaffold. Introduce the sulfonyl group via sulfonation using chlorosulfonic acid under anhydrous conditions .
- Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the (E)-2-phenylethenyl group, ensuring stereochemical integrity .
- Amine functionalization : React with di(propan-2-yl)amine in the presence of a coupling agent like EDCI/HOBt in DMF .
- Optimization : Adjust solvent polarity (e.g., DCM vs. DMF), temperature (40–60°C), and catalyst loading (0.5–2 mol%) to maximize yield (>70%) and purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy .
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) stretches .
Q. How should researchers design preliminary biological assays to screen this compound for activity?
- Target selection : Prioritize kinases, GPCRs, or ion channels based on structural analogs (e.g., sulfonamide-piperidine derivatives inhibiting carbonic anhydrase) .
- Assay conditions :
- Use recombinant enzymes/cell lines (e.g., HEK293) with ATP/calcium flux detection.
- Include positive controls (e.g., acetazolamide for sulfonamide-based inhibitors) .
- Test concentrations from 1 nM to 100 µM to determine IC₅₀ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to improve this compound’s potency?
- Core modifications :
- Replace the piperidine ring with azetidine or morpholine to alter steric/electronic profiles .
- Substitute the (E)-styrenyl group with fluorinated or heteroaromatic variants (e.g., pyridinyl) to enhance target binding .
- Side-chain optimization :
- Vary di(propan-2-yl)amine with bulkier tert-butyl or polar hydroxyl groups to modulate solubility/logP .
- Data-driven SAR : Use multivariate analysis (e.g., PCA) to correlate substituent effects with activity trends from high-throughput screening .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Experimental replication :
- Standardize assay protocols (e.g., pH, buffer composition) to minimize variability .
- Validate target engagement via SPR or ITC to confirm direct binding .
- Data reconciliation :
Q. How can computational modeling predict this compound’s interaction with membrane-bound receptors?
- Molecular docking :
- MD simulations :
Methodological Challenges
Q. What are the key challenges in scaling up synthesis while maintaining stereochemical purity?
- Stereochemical drift :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonamide formation to retain E-configuration .
- Monitor reaction progress with chiral HPLC (e.g., Chiralpak AD-H column) .
- Purification :
- Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate enantiopure product .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies :
- Expose to pH 1–13 buffers, H₂O₂, and light (ICH Q1A guidelines) .
- Analyze degradation products via LC-MS to identify labile sites (e.g., sulfonamide hydrolysis) .
- Plasma stability :
- Incubate in human plasma (37°C, 24h) and quantify parent compound using UPLC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
